1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea
CAS No.: 2319841-56-8
Cat. No.: VC5066492
Molecular Formula: C18H24N2O5
Molecular Weight: 348.399
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2319841-56-8 |
|---|---|
| Molecular Formula | C18H24N2O5 |
| Molecular Weight | 348.399 |
| IUPAC Name | 1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea |
| Standard InChI | InChI=1S/C18H24N2O5/c1-11-7-14(12(2)25-11)15(21)10-20-18(22)19-9-13-5-6-16(23-3)17(8-13)24-4/h5-8,15,21H,9-10H2,1-4H3,(H2,19,20,22) |
| Standard InChI Key | OOHSVIAVBYZTMG-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(O1)C)C(CNC(=O)NCC2=CC(=C(C=C2)OC)OC)O |
Introduction
Chemical Identification and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name, 1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea, precisely describes its structure:
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A 3,4-dimethoxyphenyl group attached to a methylene bridge () at the N1 position of the urea core.
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A 2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl substituent at the N3 position .
The molecular formula confirms 18 carbon atoms, 24 hydrogens, 2 nitrogens, and 5 oxygens, including two methoxy groups (), a furan ring, and a hydroxyl group () .
Table 1: Key Identifiers and Physicochemical Properties
Structural Elucidation and Stereochemical Considerations
The SMILES string delineates connectivity:
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The 3,4-dimethoxyphenyl group () links to the urea’s N1 via a methylene bridge.
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The N3 position connects to a hydroxyethyl chain () terminated by a 2,5-dimethylfuran-3-yl group .
XLogP3-AA calculations for analogous urea derivatives (e.g., CID 75379054: XLogP3 = 1.2 ) suggest moderate lipophilicity, though experimental data for this compound remains unreported.
Synthetic Pathways and Manufacturing
Purification and Analytical Characterization
Hypothetical purification steps likely involve:
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Chromatography: Silica gel column chromatography using ethyl acetate/hexane gradients.
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Crystallization: Solvent pairs like methanol/water for recrystallization.
Key characterization data would include: -
-NMR: Signals for methoxy protons ( 3.7–3.9 ppm), furan protons ( 6.2–6.5 ppm), and urea NH ( 5.5–6.0 ppm).
Pharmacological Profile and Biological Activity
Mechanism of Action Hypotheses
Although direct studies are lacking, structural analogs (e.g., glutaminyl cyclase inhibitors in EP2865670A1 ) suggest potential enzyme inhibition. The urea core may act as a hydrogen-bond donor/acceptor, while the furan and methoxy groups enhance membrane permeability .
Table 2: Structural and Functional Comparison with Analogous Compounds
Applications and Industrial Relevance
Material Science Applications
The hydroxyl and methoxy groups could facilitate coordination chemistry, suggesting roles in:
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Metal-Organic Frameworks (MOFs): As ligands for catalytic or sensing applications.
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Polymer Additives: Hydrogen-bonding sites may enhance material stability.
Regulatory Status and Patent Landscape
Intellectual Property Considerations
No direct patents cover this compound, but EP2865670A1 protects thiourea derivatives with similar substituents, highlighting industrial interest in such scaffolds.
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